molecular formula C13H18ClNO4 B14320434 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid CAS No. 112451-00-0

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid

Cat. No.: B14320434
CAS No.: 112451-00-0
M. Wt: 287.74 g/mol
InChI Key: WOEHABQQTCDMJY-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-azabicyclo[410]heptane;perchloric acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation and radical initiators for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic chemistry.

Scientific Research Applications

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as nitric oxide synthase. The compound’s bicyclic structure allows it to inhibit the activity of this enzyme, thereby reducing the production of nitric oxide . This mechanism is of particular interest in the context of inflammatory diseases and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in medicinal chemistry.

Properties

CAS No.

112451-00-0

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid

InChI

InChI=1S/C13H17N.ClHO4/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11;2-1(3,4)5/h2-4,6-7,12H,5,8-10H2,1H3;(H,2,3,4,5)

InChI Key

WOEHABQQTCDMJY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1(C2)C3=CC=CC=C3.OCl(=O)(=O)=O

Origin of Product

United States

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